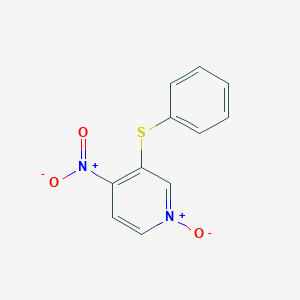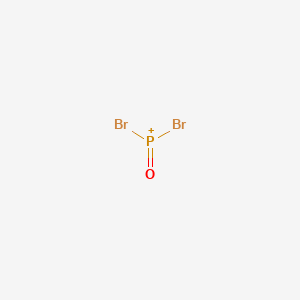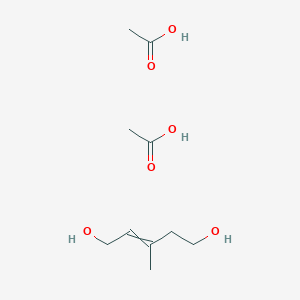
Acetic acid;3-methylpent-2-ene-1,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3-methylpent-2-ene-1,5-diol is a chemical compound with the molecular formula C10H20O6. It is a derivative of acetic acid and 3-methylpent-2-ene-1,5-diol, combining the properties of both compounds. This compound is known for its unique chemical structure, which includes both an acetic acid moiety and a diol group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methylpent-2-ene-1,5-diol typically involves the esterification of 3-methylpent-2-ene-1,5-diol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a packed bed reactor where 3-methylpent-2-ene-1,5-diol and acetic acid are continuously fed into the reactor, and the product is continuously removed. This method allows for efficient production and high yields of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Acetic acid;3-methylpent-2-ene-1,5-diol can undergo oxidation reactions to form various oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The diol group in the compound can participate in substitution reactions, where one or both hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sulfuric acid for esterification reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Primary and secondary alcohols.
Substitution: Esters and ethers.
Applications De Recherche Scientifique
Acetic acid;3-methylpent-2-ene-1,5-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving esterification and hydrolysis.
Industry: The compound is used in the production of polymers and resins, where its diol group can participate in polymerization reactions.
Mécanisme D'action
The mechanism of action of acetic acid;3-methylpent-2-ene-1,5-diol involves its ability to undergo esterification and hydrolysis reactions. The acetic acid moiety can act as a nucleophile, attacking electrophilic centers in other molecules. The diol group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. These properties make it a valuable intermediate in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylpent-2-ene-1,5-diol: This compound is similar in structure but lacks the acetic acid moiety.
Acetic acid: A simple carboxylic acid that lacks the diol group.
2-Pentene-1,5-diol: Similar to 3-methylpent-2-ene-1,5-diol but with a different alkene position.
Uniqueness
Acetic acid;3-methylpent-2-ene-1,5-diol is unique due to its combination of an acetic acid moiety and a diol group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
18273-38-6 |
|---|---|
Formule moléculaire |
C10H20O6 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
acetic acid;3-methylpent-2-ene-1,5-diol |
InChI |
InChI=1S/C6H12O2.2C2H4O2/c1-6(2-4-7)3-5-8;2*1-2(3)4/h2,7-8H,3-5H2,1H3;2*1H3,(H,3,4) |
Clé InChI |
JMMFNTVETXWZRC-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCO)CCO.CC(=O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


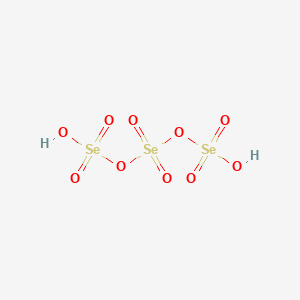
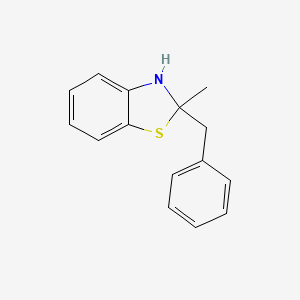
![2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]-](/img/structure/B14718390.png)
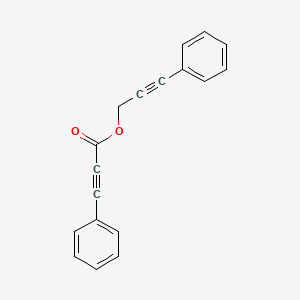


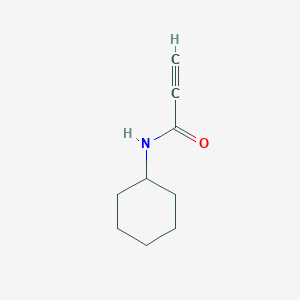

![Ethyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B14718434.png)
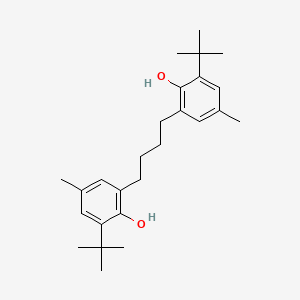
![2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide](/img/structure/B14718448.png)
